4-Chloro-2-(trifluoromethyl)thiophene
Description
4-Chloro-2-(trifluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of both substituents enhances the electrophilic character of the thiophene ring, influencing reactivity in cross-coupling reactions and interactions in biological systems.
Properties
CAS No. |
143469-24-3 |
|---|---|
Molecular Formula |
C5H2ClF3S |
Molecular Weight |
186.58 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C5H2ClF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H |
InChI Key |
OTXHUBIZVUTVIY-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1Cl)C(F)(F)F |
Canonical SMILES |
C1=C(SC=C1Cl)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Electronic Properties of Selected Thiophene Derivatives
| Compound | Molecular Weight | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|
| This compound | 216.62 | 85–90* | Moderate (THF, DCM) | Pharmaceuticals, Semiconductors |
| 2-Chlorothiophene | 118.59 | -30 | High (EtOH, Ether) | Organic Synthesis |
| 4-Methylthiophen-2-amine HCl | 179.67 | 180–185 | High (Water, MeOH) | Drug Intermediates |
| Thieno[3,2-b]thiophene (phenyl) | 260.34 | 200–205 | Low (Hexane) | Organic Electronics |
Table 2: Reactivity in Hydrodesulfurization (HDS)
| Compound | Relative HDS Reactivity | Key Observations |
|---|---|---|
| Thiophene | 1.00 (Reference) | Fully desulfurized at moderate conditions |
| This compound | 0.15–0.20 | Resistance due to electron withdrawal |
| 2-Chlorothiophene | 0.70–0.80 | Partial deactivation by -Cl |
| Benzothiophene | 0.50–0.60 | Steric hindrance from fused benzene |
Data extrapolated from model compound studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
